molecular formula C12H2Cl6O B1345138 1,2,3,4,8,9-Hexachlorodibenzofuran CAS No. 92341-07-6

1,2,3,4,8,9-Hexachlorodibenzofuran

Cat. No.: B1345138
CAS No.: 92341-07-6
M. Wt: 374.9 g/mol
InChI Key: VSDUQUBUJRNREH-UHFFFAOYSA-N
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Description

1,2,3,4,8,9-Hexachlorodibenzofuran is a chlorinated dibenzofuran compound with the molecular formula C12H2Cl6O . It belongs to the family of polychlorinated dibenzofurans, which are known for their persistence in the environment and potential toxic effects. These compounds are often by-products of industrial processes involving chlorinated compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,3,4,8,9-Hexachlorodibenzofuran can be synthesized through various chemical reactions involving chlorinated precursors. One common method involves the chlorination of dibenzofuran under controlled conditions. The reaction typically requires a chlorinating agent such as chlorine gas or a chlorinated solvent, and the process is carried out at elevated temperatures to facilitate the substitution of hydrogen atoms with chlorine atoms .

Industrial Production Methods

Industrial production of this compound often occurs as an unintended by-product during the manufacture of other chlorinated compounds. For example, it can be formed during the incineration of chlorinated organic materials or as a contaminant in the production of certain herbicides and pesticides .

Chemical Reactions Analysis

Types of Reactions

1,2,3,4,8,9-Hexachlorodibenzofuran undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Chlorine gas, bromine, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of chlorinated dibenzofuran derivatives with additional oxygen-containing functional groups .

Scientific Research Applications

1,2,3,4,8,9-Hexachlorodibenzofuran has several scientific research applications, including:

Mechanism of Action

1,2,3,4,8,9-Hexachlorodibenzofuran exerts its effects primarily through interaction with the aryl hydrocarbon receptor (AhR). Upon binding to AhR, the compound activates the transcription of various genes involved in xenobiotic metabolism, including phase I and phase II enzymes such as CYP1A1. This activation leads to the metabolism and detoxification of the compound, but it can also result in toxic effects, including disruption of endocrine function and promotion of carcinogenesis .

Comparison with Similar Compounds

1,2,3,4,8,9-Hexachlorodibenzofuran is similar to other polychlorinated dibenzofurans, such as:

  • 1,2,3,4,7,8-Hexachlorodibenzofuran
  • 1,2,3,6,7,8-Hexachlorodibenzofuran
  • 2,3,4,6,7,8-Hexachlorodibenzofuran

These compounds share similar chemical structures and properties, but they differ in the positions of the chlorine atoms. The unique arrangement of chlorine atoms in this compound contributes to its specific chemical behavior and toxicological profile .

Properties

IUPAC Name

1,2,3,4,8,9-hexachlorodibenzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H2Cl6O/c13-3-1-2-4-5(7(3)14)6-8(15)9(16)10(17)11(18)12(6)19-4/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSDUQUBUJRNREH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1OC3=C2C(=C(C(=C3Cl)Cl)Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H2Cl6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1075276
Record name Dibenzofuran, 1,2,3,4,8,9-hexachloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1075276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92341-07-6
Record name 1,2,3,4,8,9-Hexachlorodibenzofuran
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092341076
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dibenzofuran, 1,2,3,4,8,9-hexachloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1075276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,3,4,8,9-HEXACHLORODIBENZOFURAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2OQP8L1CU5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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